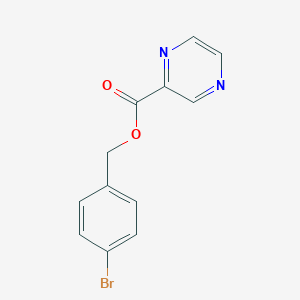

4-Bromobenzyl 2-pyrazinecarboxylate

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H9BrN2O2 |

|---|---|

Molecular Weight |

293.12 g/mol |

IUPAC Name |

(4-bromophenyl)methyl pyrazine-2-carboxylate |

InChI |

InChI=1S/C12H9BrN2O2/c13-10-3-1-9(2-4-10)8-17-12(16)11-7-14-5-6-15-11/h1-7H,8H2 |

InChI Key |

XGLPAGKYVICXSV-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1COC(=O)C2=NC=CN=C2)Br |

Canonical SMILES |

C1=CC(=CC=C1COC(=O)C2=NC=CN=C2)Br |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 4 Bromobenzyl 2 Pyrazinecarboxylate and Analogues

Esterification Protocols for Pyrazine-2-carboxylates

The formation of the ester linkage between the pyrazine-2-carboxylic acid core and an alcohol, such as (4-bromophenyl)methanol, is the key transformation in synthesizing compounds like 4-bromobenzyl 2-pyrazinecarboxylate. Several protocols have been developed to achieve this efficiently.

Direct Condensation Approaches in Ester Synthesis

Direct condensation methods involve the reaction of a carboxylic acid with an alcohol, typically with the removal of water to drive the reaction to completion. One prominent approach is the Yamaguchi esterification, which proceeds via a mixed anhydride (B1165640) intermediate. researchgate.netresearchgate.net In this method, the carboxylic acid (pyrazine-2-carboxylic acid) is first treated with 2,4,6-trichlorobenzoyl chloride (Yamaguchi reagent) in the presence of a base like triethylamine. researchgate.net This forms a highly reactive mixed anhydride. Subsequent addition of the alcohol and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) leads to the formation of the desired ester. researchgate.netresearchgate.net This method is advantageous as it often avoids the need for harsher reagents like thionyl chloride. researchgate.netresearchgate.net

Another direct approach involves classical Fischer-Speier esterification, where the carboxylic acid and alcohol are refluxed in the presence of a strong acid catalyst, such as sulfuric acid. google.comprolekare.cz Azeotropic dehydration can be employed to remove the water generated during the reaction, thereby increasing the yield of the ester product. google.com

Carbodiimide-Mediated Coupling Strategies (e.g., EDC, DCC)

Carbodiimides are widely used coupling agents that facilitate the formation of amide and ester bonds by activating the carboxylic acid group. chemistrysteps.comcreative-proteomics.com N,N'-Dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are common examples. chemistrysteps.cominterchim.fr The reaction mechanism involves the addition of the carboxylic acid to the carbodiimide, forming a highly reactive O-acylisourea intermediate. creative-proteomics.comwikipedia.org This intermediate is then susceptible to nucleophilic attack by an alcohol to form the ester and a urea (B33335) byproduct (e.g., N,N'-dicyclohexylurea in the case of DCC). chemistrysteps.comwikipedia.org

These reactions are typically performed at room temperature in an inert solvent like dichloromethane. mdpi.com The addition of a catalyst such as 4-dimethylaminopyridine (DMAP) can significantly accelerate the esterification. interchim.frpeptide.com While effective, a drawback of using DCC is that the dicyclohexylurea byproduct is poorly soluble in many organic solvents, which can simplify its removal by filtration but may also complicate purification in some cases. peptide.com EDC offers the advantage that its corresponding urea byproduct is water-soluble, allowing for easy removal by aqueous extraction. interchim.frpeptide.com

Table 1: Example of DCC-Mediated Synthesis of a Pyrazine-2-carboxamide Analogue

| Reactants | Reagents | Solvent | Yield | Reference |

|---|

Phosphonic Anhydride (T3P)-Mediated Esterification

Propylphosphonic anhydride, commercially known as T3P®, is a versatile and efficient coupling reagent for forming esters and amides. rjpbcs.comvt.edu It is considered a green reagent due to its high efficiency and the formation of water-soluble byproducts that are easily removed during workup. vt.edusmolecule.com The mechanism involves the activation of the carboxylic acid by T3P to form a mixed phosphonic anhydride intermediate. vt.edu This activated species readily reacts with a nucleophile, such as an alcohol, to yield the corresponding ester. researchgate.net

T3P-mediated reactions are known for their mild conditions, broad functional group tolerance, and low risk of racemization for chiral substrates. vt.eduorganic-chemistry.org These reactions can be conducted in a variety of common organic solvents like DMF or ethyl acetate (B1210297) at room temperature. rjpbcs.comsmolecule.com

Table 2: Advantages of T3P as a Coupling Reagent

| Feature | Description | Reference(s) |

|---|---|---|

| Safety | Low toxicity and low allergenic potential compared to other reagents. | vt.educore.ac.uk |

| Efficiency | Provides high yields for a wide range of substrates. | rjpbcs.comorganic-chemistry.org |

| Byproducts | Generates water-soluble phosphonic acid byproducts, simplifying purification. | vt.edusmolecule.com |

| Mild Conditions | Reactions are typically run at room temperature, preserving sensitive functional groups. | vt.edu |

| Low Racemization | Minimizes epimerization when using chiral carboxylic acids. | vt.eduorganic-chemistry.org |

Microwave-Assisted Esterification Techniques

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, including esterifications. scispace.com Microwave irradiation provides rapid and uniform heating of the reaction mixture, often leading to significantly reduced reaction times, increased yields, and cleaner reaction profiles compared to conventional heating methods. researchgate.netrsc.org

For the synthesis of pyrazine-2-carboxylate (B1225951) esters, a mixture of pyrazine-2-carboxylic acid, the desired alcohol, and an acid catalyst (e.g., sulfuric acid) can be subjected to microwave irradiation. prolekare.cz This technique has been successfully applied to prepare a series of 3-aminopyrazine-2-carboxylates, demonstrating its utility for creating libraries of related compounds quickly. prolekare.cz The combination of microwave heating with solvent-free conditions or green solvents further enhances the environmental friendliness of the synthesis. researchgate.net

Table 3: Microwave-Assisted Synthesis of 3-Aminopyrazine-2-carboxylates

| Substrate | Alcohol | Conditions | Reference |

|---|

Precursor Synthesis of Pyrazine-2-carboxylic Acid

The availability of the starting material, pyrazine-2-carboxylic acid, is fundamental to the synthesis of its ester derivatives. Conventional routes to this precursor and its substituted analogues have been well-established.

Conventional Synthetic Routes to Pyrazine-2-carboxylic Acid Derivatives

Pyrazine (B50134) rings are classically synthesized via the condensation of a 1,2-diamine with a 1,2-dicarbonyl compound. tandfonline.comnih.gov For substituted pyrazines, this remains a standard protocol. nih.gov For instance, substituted pyrazine-2-carboxylic acids can be prepared through the condensation of substituted anilines with the chlorides of pyrazine-2-carboxylic acids. nih.gov

One industrial method for producing 5-methylpyrazine-2-carboxylic acid involves the cyclization of pyruvic aldehyde and o-phenylenediamine, followed by oxidation and decarboxylation steps. google.com Another common approach to obtaining pyrazine-2-carboxylic acid involves the oxidation of 2-methylpyrazine.

For subsequent esterification or amidation reactions, pyrazine-2-carboxylic acid is often converted to its more reactive acid chloride derivative. This is typically achieved by treating the acid with thionyl chloride (SOCl₂) in a suitable solvent like methylene (B1212753) chloride, often with a catalytic amount of dimethylformamide (DMF). smolecule.comprepchem.com The resulting pyrazine-2-carbonyl chloride can then be used directly in reactions with alcohols or amines without further purification. prepchem.com

Novel Pyrazine Ring Formation Methodologies

The formation of the pyrazine ring is a critical step in the synthesis of pyrazine-based compounds. Traditional methods often require harsh conditions, but recent research has focused on developing milder, more efficient, and environmentally benign alternatives.

One innovative approach involves the acceptorless dehydrogenative coupling of β-amino alcohols catalyzed by earth-abundant metal complexes. For instance, a manganese pincer complex has been shown to effectively catalyze the self-coupling of 2-aminoalcohols to form symmetrically substituted pyrazines. This reaction proceeds at elevated temperatures (e.g., 150 °C) in a solvent like toluene, with hydrogen gas and water as the only byproducts, highlighting its atom economy and sustainability. The mechanism is believed to involve the initial oxidation of the amino alcohol to an amino aldehyde, which then dimerizes and cyclizes to form a dihydropyrazine (B8608421) intermediate. This intermediate subsequently undergoes a final metal-catalyzed dehydrogenation to yield the aromatic pyrazine ring.

Another modern strategy is the use of biocatalysis. Chemo-enzymatic methods employing transaminases (ATAs) have been developed for the synthesis of substituted pyrazines. In one such method, an (S)-selective transaminase (ATA-113) mediates the key amination of α-diketone precursors. The resulting α-amino ketones undergo spontaneous oxidative dimerization to furnish the corresponding pyrazine products in good yields. This biocatalytic approach offers high selectivity under mild reaction conditions.

Green chemistry principles have also inspired novel methodologies. A simple and eco-friendly synthesis of pyrazine derivatives has been reported using onion extract as a natural catalyst. The process involves the condensation of 1,2-diketones with 1,2-diamines, where the extract facilitates the reaction, leading to good yields of the pyrazine products under mild conditions. biosynth.com

Table 1: Comparison of Novel Pyrazine Ring Synthesis Methodologies

| Methodology | Catalyst / Reagent | Key Substrates | Conditions | Byproducts | Reference |

|---|---|---|---|---|---|

| Dehydrogenative Coupling | Manganese Pincer Complex | β-Amino Alcohols | Toluene, 150 °C | H₂, H₂O | rsc.orgchemicalbook.com |

| Chemo-enzymatic | Transaminase (ATA-113) | α-Diketones, Amine Donor | Aqueous Buffer, pH 11 | - | reddit.commasterorganicchemistry.com |

| Green Synthesis | Onion Extract | 1,2-Diketones, 1,2-Diamines | Ethanol (B145695), Reflux | H₂O | biosynth.com |

Synthetic Routes to 4-Bromobenzyl Alcohol and Related Halides

The 4-bromobenzyl moiety is the second key component of the target ester. Its synthesis typically begins with the preparation of 4-bromobenzyl alcohol, which can then be converted to a more reactive halide for esterification.

4-Bromobenzyl alcohol can be synthesized via several established routes. A common laboratory preparation involves the reduction of a corresponding carbonyl compound. For example, 4-bromobenzaldehyde (B125591) can be reduced to 4-bromobenzyl alcohol using sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent. byjus.com Alternatively, 4-bromobenzoic acid can serve as the starting material; its reduction can be achieved using reagents such as borane (B79455) complexes, affording the desired alcohol in high yield (e.g., 93-95%). sciencemadness.org

More advanced strategies focus on the direct functionalization of C–H bonds, which avoids the need for pre-functionalized starting materials. Photo-mediated reactions have been developed for the selective mesyloxylation of benzylic C–H bonds. prepchem.com This process uses an in situ generated mesyloxy radical to perform a hydrogen atom transfer (HAT) from the benzylic position. The resulting benzylic radical is oxidized to a carbocation and trapped by a mesylate anion. This reactive benzylic mesylate can then be easily hydrolyzed to the corresponding stable benzylic alcohol, providing a modern and efficient route to these precursors. prepchem.com

Another approach utilizes dual catalytic systems combining photoredox and hydrogen atom transfer (HAT) catalysis to use unactivated alcohols as alkylating agents for heteroarenes. While this method focuses on C-C bond formation, the underlying principles of generating benzylic radicals via HAT are relevant to the functionalization of benzylic positions.

Table 2: Selected Synthetic Routes to 4-Bromobenzyl Alcohol

| Starting Material | Reagent(s) | Yield | Notes | Reference |

|---|---|---|---|---|

| 4-Bromobenzoic Acid | Borane complex | 93-95% | Two-stage process with hydrolysis. | sciencemadness.org |

| 4-Bromobenzaldehyde | Sodium Borohydride (NaBH₄) | High | Standard reduction in ethanol. | byjus.com |

| 4-Bromotoluene | N-Oxide, Ms₂O, Photoredox Catalyst | Good | Multi-step C-H functionalization via mesylate. | prepchem.com |

For esterification with pyrazine-2-carboxylic acid, converting the relatively unreactive hydroxyl group of 4-bromobenzyl alcohol into a better leaving group, such as a bromide, is often necessary. This transformation creates 4-bromobenzyl bromide, a highly reactive electrophile.

Several reagents are effective for the bromination of primary benzylic alcohols. Phosphorus tribromide (PBr₃) is a classic and widely used reagent that converts primary and secondary alcohols to alkyl bromides via an Sₙ2 mechanism. The reaction typically proceeds with inversion of configuration if a chiral center is present. However, for an achiral substrate like 4-bromobenzyl alcohol, it provides a direct route to the bromide. To achieve high yields, a slight excess of PBr₃ may be used, and inverse addition (adding the alcohol to the reagent) at low temperatures can minimize the formation of phosphorus-derived side products. prepchem.com

Another common method is the Appel reaction, which employs a combination of triphenylphosphine (B44618) (PPh₃) and a bromine source like carbon tetrabromide (CBr₄) or N-Bromosuccinimide (NBS). The reaction of 4-bromobenzyl alcohol with PPh₃ and NBS in a solvent like tetrahydrofuran (B95107) (THF) provides a rapid and clean conversion to 4-bromobenzyl bromide at room temperature. byjus.com

Direct treatment with hydrobromic acid (HBr) is also a viable, though sometimes less clean, method for converting benzylic alcohols to their corresponding bromides.

Table 3: Common Reagents for the Bromination of Benzylic Alcohols

| Reagent System | Mechanism | Conditions | Key Features | Reference |

|---|---|---|---|---|

| PBr₃ | Sₙ2 | Neat or in aprotic solvent (e.g., DCM) | Effective for 1° and 2° alcohols; avoids rearrangements. | |

| PPh₃ / NBS | Appel-type (Sₙ2) | THF, Room Temperature | Mild conditions, fast reaction times. | byjus.com |

| HBr | Sₙ1 / Sₙ2 | Aqueous, Reflux | Strong acid conditions; potential for side reactions. |

Chemoenzymatic and Biocatalytic Approaches to Related Scaffolds

Biocatalysis offers a powerful toolbox for the synthesis of both the heterocyclic and benzylic components of molecules like this compound, providing high selectivity and sustainability.

As mentioned previously, ω-transaminases are highly effective in producing substituted pyrazines from α-diketone precursors. reddit.commasterorganicchemistry.com Beyond pyrazines, these enzymes can be used to create other nitrogen-containing heterocycles, such as pyrroles, by carefully selecting the substrates and reaction conditions. reddit.com Another chemoenzymatic route involves the biotransformation of aliphatic aldehydes by baker's yeast to produce acyloins, which are then chemically condensed with diamines to form various di- and tetrahydropyrazines.

For the benzylic alcohol portion, enzymatic strategies can provide chiral alcohols with high enantiopurity. Cytochrome P450 monooxygenases (P450s) are capable of performing direct, stereoselective C-H hydroxylation at the benzylic position of various substrates. This approach represents a green and efficient method for producing valuable chiral benzylic alcohols. Furthermore, a combined photoredox and enzymatic system has been developed for C-H benzylic hydroxylation. In this dual-catalytic process, a photocatalyst activates the C-H bond for oxidation, and a ketoreductase enzyme reduces the resulting ketone intermediate to an enantioenriched alcohol in a single flask.

Other enzymes, such as robust hydrolases like immobilized Candida antarctica lipase (B570770) B (CALB), have been integrated into continuous flow processes. These enzymes can perform selective transformations, such as the esterification of residual benzyl (B1604629) alcohol to facilitate purification, demonstrating their utility in streamlined, multi-step synthetic sequences.

Table 4: Biocatalytic Approaches for Pyrazine and Benzylic Alcohol Scaffolds

| Enzyme Class | Transformation | Substrate Example | Product Type | Reference |

|---|---|---|---|---|

| ω-Transaminase (ATA) | Amination / Dimerization | α-Diketone | Substituted Pyrazine | reddit.commasterorganicchemistry.com |

| Baker's Yeast | Acyloin Condensation | Aliphatic Aldehyde | Acyloin (Pyrazine Precursor) | |

| Cytochrome P450 | Enantioselective C-H Hydroxylation | Alkyl Arenes | Chiral Benzylic Alcohol | |

| Ketoreductase / Photocatalyst | C-H Hydroxylation | Alkyl Arenes | Enantioenriched Benzylic Alcohol | |

| Hydrolase (CALB) | Esterification | Benzyl Alcohol | Benzyl Ester |

Elucidation of Reaction Mechanisms and Chemical Transformations

Mechanistic Pathways of Ester Hydrolysis and Transesterification for Pyrazine (B50134) Carboxylates

The ester functional group in pyrazine carboxylates, such as 4-bromobenzyl 2-pyrazinecarboxylate, is susceptible to nucleophilic attack, leading to hydrolysis or transesterification. These reactions are fundamental transformations for this class of compounds. sigmaaldrich.comvulcanchem.com

Ester Hydrolysis: Under aqueous acidic or basic conditions, the ester can be cleaved.

Acid-Catalyzed Hydrolysis: The reaction is initiated by the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfers lead to the formation of pyrazine-2-carboxylic acid and 4-bromobenzyl alcohol.

Base-Catalyzed Hydrolysis (Saponification): A hydroxide (B78521) ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate. This intermediate then collapses, expelling the 4-bromobenzyl alkoxide as the leaving group, which subsequently deprotonates the newly formed carboxylic acid to yield the carboxylate salt.

Transesterification: This process involves the conversion of one ester to another by reacting it with an alcohol in the presence of an acid or base catalyst. masterorganicchemistry.com For this compound, reaction with an alcohol (R'-OH) would substitute the 4-bromobenzyl group with the new alkyl/aryl group (R'), forming a new pyrazine ester and releasing 4-bromobenzyl alcohol. The mechanism is analogous to hydrolysis, with an alcohol molecule acting as the nucleophile instead of water. masterorganicchemistry.com Lipase (B570770) enzymes, such as Lipozyme® TL IM, have also been shown to effectively catalyze the aminolysis of pyrazine esters, a related transformation. rsc.org

These reactions are summarized in the table below:

| Reaction | Reagents | Products | Mechanism Type |

| Acid-Catalyzed Hydrolysis | H₃O⁺, H₂O | Pyrazine-2-carboxylic acid, 4-Bromobenzyl alcohol | Nucleophilic Acyl Substitution |

| Base-Catalyzed Hydrolysis | OH⁻, H₂O | Pyrazine-2-carboxylate (B1225951), 4-Bromobenzyl alcohol | Nucleophilic Acyl Substitution |

| Transesterification | R'-OH, Acid or Base Catalyst | Alkyl/Aryl 2-pyrazinecarboxylate, 4-Bromobenzyl alcohol | Nucleophilic Acyl Substitution |

Nucleophilic Displacement and Substitution Reactions at the Bromobenzyl Center

The 4-bromobenzyl moiety of the molecule features two sites for nucleophilic attack: the benzylic carbon and the bromine-substituted carbon on the aromatic ring. However, reactions at the benzylic position are far more common.

The carbon atom of the benzyl (B1604629) group attached to the ester's oxygen is an electrophilic center susceptible to nucleophilic substitution. The C-Br bond on the aromatic ring is generally less reactive towards simple nucleophilic substitution due to the high energy required to break the bond and the instability of the resulting aryl cation.

Benzylic halides are highly reactive towards nucleophilic substitution via both S\N1 and S\N2 mechanisms. ucalgary.ca The specific pathway depends on the reaction conditions and the nature of the nucleophile. For primary benzylic halides, the S\N2 pathway is typical. ucalgary.ca In the case of 4-bromobenzyl chloride, reaction with sodium cyanide in ethanol (B145695) proceeds via an S\N2 mechanism to yield 4-bromobenzyl cyanide, demonstrating the higher reactivity of the benzylic chloride over the aryl bromide. doubtnut.comvedantu.com The stability of the benzyl radical also makes the benzylic position prone to radical substitution. masterorganicchemistry.com

A summary of potential nucleophilic substitution reactions is presented below:

| Reaction Type | Nucleophile (Nu⁻) | Product |

| S\N2 | CN⁻ | 4-Bromobenzyl cyanide |

| S\N2 | R'O⁻ | 4-Bromobenzyl ether |

| S\N2 | R'S⁻ | 4-Bromobenzyl thioether |

| S\N2 | N₃⁻ | 4-Bromobenzyl azide (B81097) |

Reactivity Profiling of the Pyrazine Heterocycle in 2-Pyrazinecarboxylate Systems

The pyrazine ring is an electron-deficient aromatic system due to the presence of two electronegative nitrogen atoms. slideshare.netthieme-connect.de This inherent electronic nature dictates its reactivity towards electrophilic and nucleophilic reagents.

Electrophilic Aromatic Substitution: The electron-withdrawing nature of the nitrogen atoms deactivates the pyrazine ring towards electrophilic attack, making reactions like nitration, halogenation, and Friedel-Crafts alkylation/acylation difficult. thieme-connect.de Such substitutions typically require harsh conditions and the presence of activating groups on the ring. thieme-connect.de

Nucleophilic Aromatic Substitution (S\NAr): Conversely, the electron-deficient character of the pyrazine ring makes it susceptible to nucleophilic aromatic substitution, especially when a good leaving group is present. thieme-connect.de Halopyrazines, for instance, are more reactive towards nucleophiles than the corresponding pyridines. thieme-connect.de Direct displacement of a hydrogen atom is less common. thieme-connect.de In some cases, nucleophilic substitution on pyrazines can proceed through a ring-opening-ring-closure (ANRORC) mechanism. thieme-connect.de Unusual tele-substitution reactions, where the nucleophile attacks a position distant from the leaving group, have also been observed in pyrazine and related triazolopyrazine systems. acs.org

Radical Substitution: The pyrazine ring, even when protonated, is susceptible to homolytic substitution by radicals. thieme-connect.de

The presence of the 2-carboxylate group further influences reactivity. As an electron-withdrawing group, it further deactivates the ring towards electrophiles but can activate it for nucleophilic attack.

Transition Metal-Catalyzed Transformations

The two key functional handles of this compound—the aryl bromide and the pyrazinecarboxylate moiety—allow for a diverse range of transition metal-catalyzed reactions.

The aryl bromide of the 4-bromobenzyl group is a prime substrate for palladium-catalyzed cross-coupling reactions. The Heck reaction, which couples aryl halides with alkenes, is a prominent example. nih.govorganic-chemistry.org While the classic Heck reaction involves aryl or vinyl halides, variations using benzyl halides have been developed. d-nb.infonih.gov

The general mechanism for the Heck reaction involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by insertion of the olefin and subsequent β-hydride elimination to yield the coupled product and regenerate the Pd(0) catalyst. nih.govorganic-chemistry.org Palladium complexes with N-heterocyclic carbene (NHC) ligands have shown high activity and stability in Heck reactions of aryl bromides. nih.govorganic-chemistry.org Heck-type reactions involving benzyl halides can couple with a variety of olefins, including styrenes and cyclic alkenes. d-nb.inforsc.org Nickel-catalyzed versions have also been reported, which can favor different product isomers. acs.org

| Reaction | Catalyst System | Substrates | Product Type |

| Heck Reaction | Pd(OAc)₂, Ligand, Base | 4-Bromobenzyl group, Alkene | Substituted Alkene |

| Reductive Heck | Pd-catalyst, i-PrOH | 4-Bromobenzyl group, Olefin | Alkylated arene |

| Heck-type | Pd(0), Phosphine ligand | Benzyl halide, Olefin | Allylbenzene derivative |

The pyrazine-2-carboxylate portion of the molecule is an excellent ligand for coordinating with a wide array of transition metal ions. Coordination typically occurs through the N,O-chelating site provided by a ring nitrogen and an oxygen atom from the carboxylate group. researchgate.netacs.org This binding mode has been observed in complexes with numerous 3d-transition metals. researchgate.net

The resulting metal complexes can form diverse structures, from simple mononuclear species to complex coordination polymers. For example, pyrazine-2-carboxylate has been shown to form complexes with Mn(II), Cu(II), Zn(II), and Ni(II). researchgate.netbohrium.com The specific structure depends on the metal ion, the counter-ions, and the reaction conditions. Manganese, for instance, can form a mononuclear complex, [Mn(pyz)₂(H₂O)₄], or a 1D polymeric chain, [MnCl(pyz)(H₂O)]n, which further links into a 3D framework through hydrogen bonding. researchgate.net The stability of these first-row transition metal complexes often follows the Irving-Williams series: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II). iljs.org.ng

A summary of coordination behavior is provided below:

| Metal Ion | Typical Coordination Mode | Resulting Structure Type |

| Mn(II) | N,O-chelation | Mononuclear or Polymeric |

| Fe(II)/Fe(III) | N,O-chelation | Complexes and Polymers |

| Ru | N,O-chelation | Octahedral Complexes |

| Cu(II) | N,O-chelation, µ-N,N bridging | Mononuclear, Dinuclear, or Polymeric |

| Zn(II) | N,O-chelation | Complexes and Polymers |

| Ag(I)/Ag(II) | N,O-chelation | Mononuclear or Polymeric |

Radical-Mediated Reaction Pathways

The this compound molecule can participate in radical reactions primarily through two pathways: homolytic cleavage of the benzylic C-H or C-Br bond and radical substitution on the pyrazine ring.

The benzylic position is particularly susceptible to radical formation because the resulting benzyl radical is stabilized by resonance with the adjacent aromatic ring. masterorganicchemistry.comucalgary.ca Benzylic bromination, for example, proceeds via a free-radical chain mechanism, often initiated by heat or light, where a bromine radical abstracts a benzylic hydrogen. masterorganicchemistry.comucalgary.cajove.com The C-Br bond of a benzyl bromide can also undergo homolytic cleavage under high temperatures. acs.org

The electron-deficient pyrazine ring is also known to undergo homolytic substitution reactions. thieme-connect.de Furthermore, radical-radical cross-coupling reactions have been developed, such as the visible-light-induced reaction between chloropyrazines and N-aryl glycine (B1666218) derivatives, which proceeds through radical intermediates. acs.org Alkylpyrazines have been noted to inhibit bacterial growth by generating hydroxyl and carbene-centered radicals that cause DNA damage. tandfonline.com Systems containing pyrazine-2-carboxylic acid have also been used to generate hydroxyl radicals from H₂O₂ for oxidation reactions. researchgate.net

Computational and Theoretical Investigations

Quantum Chemical Studies

Quantum chemical studies, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic properties and reactivity of 4-bromobenzyl 2-pyrazinecarboxylate.

Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) calculations are a cornerstone of computational chemistry, offering a balance between accuracy and computational cost for studying molecular systems. tandfonline.comtandfonline.com For molecules similar in structure to this compound, DFT methods, such as B3LYP combined with a suitable basis set like 6-311G(d,p), are commonly used to optimize the molecular geometry and predict its electronic structure. These calculations help in determining key structural parameters like bond lengths and angles. For instance, in related heterocyclic compounds, DFT has been successfully used to compare computed values with experimental data obtained from X-ray diffraction, showing good agreement. tandfonline.comnsf.gov The optimization process yields the most stable conformation of the molecule, which is crucial for further analysis of its properties.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) analysis involves the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining the molecule's chemical reactivity, kinetic stability, and electronic transport properties. tandfonline.comresearchgate.net A smaller HOMO-LUMO gap suggests a higher reactivity and a greater potential for intramolecular charge transfer. tandfonline.com For analogous pyrazine (B50134) derivatives, the HOMO-LUMO gap has been calculated to be around 4.5 eV, indicating significant charge-transfer potential. The distribution of these orbitals also reveals likely sites for electrophilic and nucleophilic attack.

Reactivity Descriptors and Electrophilicity Quantification

Global and local reactivity descriptors derived from DFT calculations serve as powerful tools for understanding the mechanistic aspects of chemical reactions. tandfonline.com These descriptors include chemical potential, hardness, softness, and the electrophilicity index. The electrophilicity index, in particular, quantifies the ability of a molecule to accept electrons. By analyzing these parameters, researchers can predict the reactivity and stability of compounds like this compound in various chemical environments. researchgate.net

Molecular Interaction Analysis

The study of non-covalent interactions, especially hydrogen bonding, is crucial for understanding the crystal packing and supramolecular assembly of this compound.

Investigation of Hydrogen Bonding Networks (Intra- and Intermolecular)

Hydrogen bonds play a significant role in determining the structure and properties of molecular solids. uni-muenchen.de In compounds structurally related to this compound, such as N-(4-bromophenyl)pyrazine-2-carboxamide, both intra- and intermolecular hydrogen bonds have been observed. researchgate.net Intramolecular hydrogen bonds can stabilize the molecular conformation, leading to a nearly planar structure. researchgate.net Intermolecular interactions, including C–H···O hydrogen bonds, N···Br halogen bonds, and π–π stacking interactions, are responsible for the formation of complex supramolecular architectures in the crystal lattice. researchgate.net For example, C–H···O contacts can link molecules into chains, which are then assembled into layers through other interactions. researchgate.net The analysis of these networks provides a deeper understanding of the solid-state behavior of the compound.

Characterization of Pi-Stacking Interactions

The structure of this compound, featuring both an electron-deficient pyrazine ring and a brominated benzene (B151609) ring, facilitates complex π-stacking interactions that are crucial for its supramolecular assembly. Computational studies on analogous aromatic and heteroaromatic systems provide a framework for understanding these non-covalent interactions. The primary configurations for π-stacking are parallel-displaced and T-shaped geometries. researchgate.net In the case of this compound, interactions can occur between two pyrazine rings, two bromobenzyl rings, or between a pyrazine and a bromobenzyl ring.

Theoretical calculations, such as Density Functional Theory (DFT), are essential for characterizing these interactions. researchgate.netresearchgate.net For dimers of related molecules like bromobenzene, calculations at the M06-2X/aug-cc-pVDZ level have identified multiple stable π-stacked minimum energy structures with binding energies ranging from -6 to -24 kJ/mol after corrections for basis set superposition error (BSSE) and zero-point energy (ZPE). acs.orgresearchgate.net The presence of heteroatoms and substituents significantly influences the geometry and strength of these interactions. For instance, studies on pyrazine interacting with benzene show that pyrazine prefers an orientation where its nitrogen atoms are perpendicular to the axis of displacement over the benzene ring. acs.org

To dissect the forces driving these associations, Symmetry-Adapted Perturbation Theory (SAPT) is often employed. chemrxiv.orgaip.org This method decomposes the total interaction energy into physically meaningful components: electrostatics, exchange, induction, and dispersion. aip.org For most π-stacked systems, dispersion forces are the dominant stabilizing component, though electrostatic interactions also play a prominent role, especially in heterocycles like pyrazine. researchgate.net The interplay between Pauli repulsion and dispersion, rather than electrostatics alone, is considered the primary driver for the preference of offset-stacked geometries over face-to-face arrangements. chemrxiv.org In a related compound, N-(4-Bromophenyl)pyrazine-2-carboxamide, weak π–π interactions were observed with a ring centroid distance of 3.803 Å between the pyrazine and benzene rings. acs.orgresearchgate.net

Table 1: Representative Pi-Stacking Interaction Parameters for Analogous Aromatic Systems This table presents typical data from computational studies on related molecules to infer the characteristics of interactions in this compound.

| Interacting Rings | Stacking Geometry | Inter-planar Distance (Å) | Calculated Binding Energy (kcal/mol) | Primary Driving Force |

|---|---|---|---|---|

| Benzene-Benzene | Parallel-Displaced | ~3.4 - 3.8 | ~ -2.5 | Dispersion |

| Pyrazine-Benzene | Parallel-Displaced | ~3.5 | ~ -3.0 | Dispersion, Electrostatics |

| Bromobenzene-Bromobenzene | Parallel-Displaced | ~3.6 | ~ -3.8 | Dispersion, Electrostatics |

| Pyrazine-Pyrazine | T-shaped | N/A | ~ -2.7 | Electrostatics, Dispersion |

Halogen Bonding Analysis

The bromine atom in this compound serves as a potential halogen bond (XB) donor, capable of forming directional non-covalent interactions with Lewis basic sites. The most likely halogen bond acceptor in the molecular system is one of the nitrogen atoms of the pyrazine ring, leading to the formation of a C—Br···N halogen bond. This type of interaction is a significant force in directing the self-assembly of crystal structures. acs.orgrsc.org

Computational methods are pivotal in characterizing these interactions. Molecular Electrostatic Potential (MEP) calculations are used to visualize the region of positive electrostatic potential, known as a σ-hole, on the halogen atom opposite to the C-Br covalent bond. researchgate.netmdpi.comump.edu.pl The strength and size of this σ-hole correlate with the strength of the potential halogen bond. researchgate.net Quantum-chemical studies on related Schiff-base-containing triazoles have confirmed that C—Br···N interactions can be the dominant force in molecular self-organization, dictating the formation of linear or zigzag structural motifs in the solid state. acs.org

The strength and geometry of halogen bonds can be quantified through high-level ab initio and DFT calculations. For a related compound, N-(4-Bromophenyl)pyrazine-2-carboxamide, crystallographic data revealed a notable N···Br halogen bond with a distance of 3.207 Å. researchgate.netnih.gov In addition, a Br···π interaction between the bromine atom and the centroid of a neighboring pyrazine ring was observed at a distance of 3.446 Å. researchgate.netnih.gov The interaction energy of C—Br···N bonds can be significant, with computational studies on similar systems showing energies around -1.5 kcal/mol. mdpi.com The nature of these bonds is primarily electrostatic, but charge transfer and dispersion contributions are also important, as revealed by methods like Atoms in Molecules (AIM) and Natural Bond Orbital (NBO) analysis. nih.govresearchgate.net

Table 2: Halogen Bonding Interaction Data from Studies on Bromo-Aromatic Compounds This table provides representative data to illustrate the expected characteristics of halogen bonding in this compound.

| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Calculated Interaction Energy (kcal/mol) |

|---|---|---|---|---|

| C—Br···N | Bromobenzene derivative | Pyridine/Pyrazine derivative | 3.0 - 3.4 | -1.5 to -4.0 |

| C—Br···O | Bromobenzene derivative | Carbonyl/Ether Oxygen | 2.9 - 3.3 | -1.0 to -3.0 |

| C—Br···Br⁻ | Bromocytosinium cation | Bromide anion | ~3.5 | ~ -1.5 |

| C—Br···π | Bromobenzene derivative | Aromatic ring centroid | 3.4 - 3.6 | -1.0 to -2.0 |

Metal-Ligand Coordination Modes and Their Computational Modeling

The 2-pyrazinecarboxylate moiety of this compound is a versatile ligand for coordinating with metal ions, owing to the presence of multiple donor sites: the two nitrogen atoms of the pyrazine ring and the two oxygen atoms of the carboxylate group. rsc.orgrsc.org This dual functionality allows for a rich variety of coordination modes, leading to the formation of mononuclear complexes or extended coordination polymers. rsc.orgrsc.org

Common coordination modes observed for the pyrazine-2-carboxylate (B1225951) (pca) ligand include:

N,O-Bidentate Chelation: The ligand coordinates to a single metal center through one pyrazine nitrogen and the adjacent carboxylate oxygen, forming a stable five-membered chelate ring. iucr.orgmdpi.com This is one of the most common binding modes. mdpi.com

Bridging Modes: The pca ligand can bridge multiple metal centers. The carboxylate group can act as a bridge in a syn-anti conformation. iucr.org Additionally, the second, non-chelating pyrazine nitrogen can coordinate to an adjacent metal ion, leading to the formation of chains, layers, or 3D frameworks. mdpi.com In some cases, the carboxylate group itself can act as a bridging chelate ligand. mdpi.com

Computational modeling, particularly using Density Functional Theory (DFT), is a powerful tool for investigating these coordination modes. nih.govbendola.commdpi.com DFT calculations can optimize the geometry of metal complexes, predict bond lengths and angles, and determine the electronic structure. bendola.commdpi.com For example, a combined DFT and Mössbauer spectroscopy study on iron(II) 2-pyrazinecarboxylate complexes successfully determined the magnetic easy-axis and provided electronic structure details that were in excellent agreement with experimental data. nih.gov Such computational studies confirm that ligands like 2-pyrazinecarboxamide and its derivatives act as bidentate chelators through their nitrogen and oxygen donor atoms. bendola.com The 4-bromobenzyl group is generally not expected to participate directly in coordination but will have steric and electronic influences on the resulting complex.

Table 3: Common Coordination Modes of the Pyrazine-2-carboxylate (pca) Ligand This table summarizes binding modes observed in metal complexes, which are applicable to this compound.

| Coordination Mode | Description | Example Metal Ions | Resulting Structure |

|---|---|---|---|

| Mode I: N,O-Bidentate Chelate | Ligand binds to a single metal center via one pyrazine N and one carboxylate O. mdpi.com | Fe(III), Pb(II), Cd(II) | Mononuclear or Polynuclear Complexes |

| Mode II: Carboxylate Bridge | The carboxylate group acts as a bridging chelate ligand between two metal centers. mdpi.com | Fe(III) | Coordination Polymer |

| Mode III: N,O-Chelate and N-Bridge | Ligand chelates one metal and uses the distal pyrazine N to bridge to another metal. mdpi.com | Fe(III), Pb(II) | Coordination Polymer |

| μ2-O Bridge | A single carboxylate oxygen atom bridges two metal centers. iucr.org | Cd(II) | Dimeric units |

| syn–anti Carboxylate Bridge | The two carboxylate oxygens bridge two different metal centers. iucr.org | Cd(II) | Polymeric chains/layers |

Molecular Dynamics Simulations for Conformational and Interaction Analysis

Molecular dynamics (MD) simulations offer a powerful computational lens to explore the dynamic behavior of this compound, providing insights into its conformational flexibility and intermolecular interactions over time. MD simulations model the atomic motions of a system, allowing for the analysis of structural transitions and the stability of different molecular arrangements.

Furthermore, MD simulations are invaluable for studying how multiple molecules of this compound interact in a condensed phase (either in solution or as a proxy for the solid state). These simulations can dynamically capture the formation and dissolution of the π-stacking and halogen bonding interactions discussed previously. By analyzing the trajectories, one can determine the preferred intermolecular geometries, the residence times of specific interactions, and the collective organization into larger supramolecular assemblies.

For more complex systems, such as the interaction of this molecule with a biological target, MD simulations are often coupled with methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) to estimate binding free energies. nih.govnih.govtandfonline.comambermd.org These endpoint methods calculate the free energy by combining the molecular mechanics energy of the complex with continuum solvation models, providing a more quantitative assessment of binding affinity than simple docking scores. nih.govnih.gov

Table 4: Key Aspects of Molecular Dynamics (MD) Simulations for Small Molecule Analysis This table outlines the typical application and outputs of MD simulations for studying a molecule like this compound.

| Simulation Aspect | Purpose & Analysis | Key Outputs |

|---|---|---|

| Conformational Sampling | To explore the range of accessible shapes and identify low-energy conformers. | Dihedral angle distributions, Ramachandran-like plots for key torsions, Root Mean Square Deviation (RMSD) of conformers. |

| Interaction Analysis | To characterize the geometry, stability, and dynamics of non-covalent interactions (π-stacking, halogen bonding). | Radial Distribution Functions (RDFs), interaction lifetime analysis, contact maps. |

| System Stability | To assess the overall stability of the simulated system over time. | Total energy, temperature, pressure, and density plots over the simulation time. |

| Binding Free Energy (e.g., MM/PBSA) | To estimate the strength of binding to a receptor or another molecule. | ΔGbind, decomposed into enthalpic (ΔH) and entropic (-TΔS) contributions. ambermd.org |

Advanced Synthetic Applications and Derivatization Strategies

Strategic Use as a Building Block in Complex Molecule Synthesis

The bifunctional nature of 4-Bromobenzyl 2-pyrazinecarboxylate, possessing both an electrophilic benzylic bromide and a nucleophilically susceptible ester, positions it as a key intermediate in the construction of more elaborate molecular frameworks. Its utility extends to the synthesis of polysubstituted heterocyclic systems and, while direct applications in total synthesis are less documented, its potential is significant.

Integration into Polysubstituted Heterocyclic Systems

The 4-bromobenzyl moiety of the molecule provides a reactive handle for the introduction of various substituents, facilitating the synthesis of polysubstituted heterocyclic systems. The bromine atom can be readily displaced or participate in cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

For instance, the principles of the Suzuki coupling reaction can be applied to the bromobenzyl group. This palladium-catalyzed cross-coupling reaction allows for the formation of a carbon-carbon bond between the benzylic carbon and a variety of organoboron compounds. This strategy opens a pathway to a wide array of arylated and vinylated derivatives, thereby constructing complex, polysubstituted aromatic and heterocyclic structures. The reaction of N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide with various aryl boronic acids in the presence of a palladium catalyst to yield arylated analogs demonstrates the feasibility of such transformations on a similar structural framework. rug.nl

Role in Biomolecule Total Synthesis Pathways

While specific examples of this compound being directly employed in the total synthesis of complex biomolecules or natural products are not extensively reported in the current literature, its structural motifs are present in various biologically active compounds. The pyrazine (B50134) core is a key component of many pharmaceuticals, and the ability to introduce diverse functionality via the bromobenzyl group suggests its potential as a precursor in the synthesis of novel bioactive molecules. The application of multicomponent reactions (MCRs) in generating complex scaffolds for drug discovery highlights the importance of building blocks that can introduce specific pharmacophoric features, a role for which this compound is well-suited. researchgate.net

Regioselective Functional Group Interconversions on the Bromobenzyl Moiety

The bromobenzyl portion of this compound is amenable to a variety of regioselective functional group interconversions, allowing for the precise modification of this part of the molecule without altering the pyrazinecarboxylate core. These transformations are crucial for fine-tuning the electronic and steric properties of the final products.

The benzylic bromide is a good leaving group and can readily participate in nucleophilic substitution reactions. This allows for the introduction of a wide range of functional groups, including azides, cyanides, and various oxygen- and nitrogen-based nucleophiles. For example, the homologation of electron-rich benzyl (B1604629) bromide derivatives has been shown to proceed while retaining the alkyl bromide as a functional handle for further manipulation, such as substitution with azide (B81097) or 1,2,4-triazole.

Furthermore, more complex transformations can be envisioned. For instance, hypervalent iodine(III) reagents have been used to promote the regioselective halogenation of C(sp²)–H bonds under mild conditions. While not a direct interconversion of the existing bromide, this highlights the potential for further functionalization of the aromatic ring of the bromobenzyl moiety. The ability to perform these reactions regioselectively is critical for controlling the final structure and properties of the resulting molecules.

Derivatization and Modification of the Pyrazine-2-carboxylate (B1225951) Scaffold

The pyrazine-2-carboxylate portion of the molecule offers a rich platform for derivatization, enabling the synthesis of a wide range of analogs with potentially diverse biological activities. These modifications can involve transformation of the ester functionality or the introduction of new substituents onto the pyrazine ring itself.

Transformation to Pyrazinecarboxamides and Related Amides

A primary and widely explored derivatization strategy for the pyrazine-2-carboxylate scaffold is its conversion to pyrazinecarboxamides. This transformation is typically achieved through the aminolysis of the corresponding pyrazine-2-carboxylic acid chloride, which can be readily prepared from the ester. researchgate.net The condensation of these acid chlorides with a diverse range of primary and secondary amines, including substituted anilines and benzylamines, yields a library of pyrazinecarboxamides. researchgate.net

The synthesis of these amides is a robust and versatile method for introducing a wide array of chemical diversity. For example, a series of substituted N-phenylpyrazine-2-carboxamides have been synthesized and evaluated for various biological activities. The general procedure involves the reaction of a substituted pyrazine-2-carboxylic acid with a chlorinating agent, such as thionyl chloride, to form the acyl chloride, which is then reacted with the desired amine. This straightforward two-step process from the corresponding carboxylic acid allows for the systematic exploration of structure-activity relationships.

Introduction of Diverse Substituents on the Pyrazine Ring

The pyrazine ring itself can be functionalized through the introduction of various substituents, further expanding the chemical space accessible from the this compound scaffold. The electronic properties of the pyrazine ring can be modulated by the addition of electron-donating or electron-withdrawing groups, which in turn can influence the reactivity and biological activity of the molecule.

For example, the introduction of substituents such as chlorine or a tert-butyl group at various positions on the pyrazine ring has been shown to significantly impact the antimycobacterial and antifungal activities of the resulting pyrazinecarboxamide derivatives. These substitutions are typically incorporated into the pyrazine-2-carboxylic acid precursor before its esterification and subsequent coupling with the 4-bromobenzyl alcohol. This modular approach allows for the systematic variation of substituents on both the pyrazine ring and the benzyl moiety, providing a powerful tool for the optimization of molecular properties.

Advanced Spectroscopic and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (¹H-NMR, ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of 4-Bromobenzyl 2-pyrazinecarboxylate in solution. Both ¹H-NMR and ¹³C-NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for a complete structural assignment.

¹H-NMR Spectroscopy: The ¹H-NMR spectrum of a related compound, propyl 3-[(4-bromophenyl)carbamoyl]pyrazine-2-carboxylate, shows characteristic signals that can be extrapolated to understand the spectrum of this compound. For instance, the protons on the pyrazine (B50134) ring typically appear in the downfield region, between δ 8.86 and 8.94 ppm. nih.gov Protons of the bromobenzyl group would also exhibit distinct signals.

¹³C-NMR Spectroscopy: The ¹³C-NMR spectrum provides insight into the carbon framework of the molecule. In similar structures, the carbonyl carbon of the ester group is typically found in the range of δ 161–166 ppm. nih.gov The carbon atoms of the pyrazine and bromophenyl rings would also have characteristic chemical shifts, allowing for their unambiguous assignment.

Table 1: Representative ¹H-NMR and ¹³C-NMR Data for Related Pyrazine Carboxylate Derivatives

| Compound | ¹H-NMR (δ, ppm) | ¹³C-NMR (δ, ppm) | Reference |

|---|---|---|---|

| Propyl 3-[(4-bromophenyl)carbamoyl]pyrazine-2-carboxylate | 10.99 (s, 1H, CONH), 8.94 (s, 2H, pyr) | Not fully detailed | nih.gov |

| 3-[(4-Methoxyphenyl)carbamoyl]pyrazine-2-carboxylic acid | 13.74 (bs, 1H, COOH), 10.64 (s, 1H, CONH), 8.89–8.86 (m, 2H, pyr.), 7.73–7.68 (m, 2H, Ar), 6.96–6.92 (m, 2H, Ar), 3.74 (s, 3H, CH₃) | 166.56, 161.97, 156.06, 146.67, 145.76, 145.47, 144.51, 131.65, 121.79, 114.08, 55.40 | nih.gov |

Infrared (IR) Spectroscopy for Characteristic Functional Group Analysis

Infrared (IR) spectroscopy is instrumental in identifying the characteristic functional groups present in this compound. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of different bonds within the molecule.

Key characteristic absorption bands for pyrazine carboxylate derivatives include:

C=O Stretching: The ester carbonyl group (C=O) typically exhibits a strong absorption band in the region of 1727–1748 cm⁻¹. nih.gov

C-O Stretching: The C-O single bond of the ester group shows stretching vibrations in the range of 1083–1142 cm⁻¹. nih.gov

Aromatic C-H Stretching: The C-H stretching vibrations of the pyrazine and bromophenyl rings are expected to appear in the aromatic C-H region.

C-Br Stretching: The presence of the bromine atom on the benzyl (B1604629) group would give rise to a characteristic C-Br stretching vibration in the lower frequency region of the spectrum.

Table 2: Characteristic IR Absorption Bands for Related Pyrazine Carboxylate Derivatives

| Functional Group | Wavenumber (cm⁻¹) | Reference |

|---|---|---|

| N-H Stretching (Amide) | 3337 | nih.gov |

| C-H Stretching (Alkyl) | 2966 | nih.gov |

| C=O Stretching (Ester) | 1740 | nih.gov |

| C=O Stretching (Amide) | 1693 | nih.gov |

| C-O Stretching (Ester) | 1142, 1083 | nih.gov |

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pattern Elucidation (e.g., LC-MS, HRMS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can confirm the molecular formula of the compound.

Liquid chromatography-mass spectrometry (LC-MS) combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry, making it suitable for analyzing complex mixtures and confirming the presence of the target compound. rsu.lv The fragmentation pattern observed in the mass spectrum provides valuable structural information, as the molecule breaks apart in a predictable manner upon ionization. This can help to confirm the connectivity of the pyrazine ring, the ester linkage, and the bromobenzyl group.

X-ray Diffraction for Definitive Solid-State Structure Determination

X-ray diffraction techniques are indispensable for determining the precise three-dimensional arrangement of atoms in the crystalline solid state of this compound.

Single crystal X-ray diffraction provides the most definitive structural information, including bond lengths, bond angles, and intermolecular interactions. nih.gov For a related compound, N-(4-Bromophenyl)pyrazine-2-carboxamide, single crystal X-ray analysis revealed a nearly planar molecular structure, with the conformation stabilized by an intramolecular N—H···N hydrogen bond. researchgate.net The crystal packing was shown to be influenced by C—H···O contacts, N···Br halogen bonds, and π–π stacking interactions. researchgate.net Similar interactions would likely play a crucial role in the crystal lattice of this compound.

Powder X-ray diffraction (PXRD) is a valuable technique for characterizing the crystalline nature of a bulk sample and for identifying different crystalline forms (polymorphs). google.com The PXRD pattern is a fingerprint of a specific crystalline solid. While not providing the detailed atomic coordinates of a single crystal analysis, it is essential for quality control and for studying phase transitions. icdd.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Absorption Characteristics

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The absorption of UV or visible light corresponds to the promotion of electrons from lower energy molecular orbitals to higher energy ones. The UV-Vis spectrum of this compound would be characterized by absorption bands corresponding to π → π* and n → π* transitions within the pyrazine and bromophenyl aromatic systems. The position and intensity of these absorption bands are sensitive to the molecular structure and the solvent environment. tandfonline.comresearchgate.net

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.